Compound Description: This compound was used in an antileishmania study and exhibits greater activity compared to N-[2-(1-toluene-4-sulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide (2) in aqueous media. []
Relevance: This compound, like 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, features a central aromatic ring (benzene) disubstituted with two benzenesulfonamide moieties. This shared structural motif highlights a potential link in their biological activities and chemical properties.
Compound Description: This compound was used in an antileishmania study but showed lower activity compared to N-[2-(1-benzenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide (1) in aqueous media. []
Relevance: Similar to 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, this compound contains a central aromatic ring (benzene) disubstituted with two benzenesulfonamide moieties. The difference lies in the presence of a methyl substituent (toluene-4-sulfonyl) on one of the benzenesulfonamide groups.
Compound Description: This compound is part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides studied for their structural characteristics, particularly hydrogen-bonding patterns. []
Relevance: Like 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, this compound features a p-methyl-benzenesulfonamide moiety. This shared functional group suggests potential similarities in their chemical reactivity and binding properties.
Compound Description: This compound is another member of the p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide series investigated for their structures and hydrogen-bonding patterns. []
Relevance: This compound shares the benzene-sulfonamide core with 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, highlighting the common structural element of a sulfonamide group linked to a benzene ring.
Compound Description: SSR240612 is a potent, orally active non-peptide bradykinin B1 receptor antagonist, exhibiting promising therapeutic potential against chronic inflammatory diseases and inflammatory/neuropathic pain. [, ]
Relevance: This compound shares the sulfonamide functional group with 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, suggesting potential similarities in their hydrogen-bonding capability and interactions with biological targets.
Compound Description: This compound was part of a series synthesized and evaluated for antimicrobial activity against various bacterial species. []
Relevance: This compound, like 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, possesses a benzenesulfonamide moiety, indicating a potential shared structural element that might contribute to their biological activities.
Compound Description: This compound is an impurity identified in the synthesis of the antibacterial drug sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide). []
Relevance: This compound, similar to 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, contains a sulfonamide group (sulfamoyl) as a key structural feature, suggesting potential similarities in their chemical properties and potential biological activities.
Compound Description: This series of eight novel compounds were synthesized from ketopinic acid and evaluated for their fungicidal and herbicidal activities. []
Relevance: These compounds share the sulfonamide functional group with 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, suggesting potential similarities in their biological activities and chemical properties, particularly in terms of hydrogen bonding and interactions with biological targets.
Compound Description: These compounds were synthesized and their reactions with hydrogen halides and thiocyanate were investigated. The products of these reactions were analyzed for potential activities as various enzyme inhibitors. []
Relevance: These compounds share the sulfonamide functional group with 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, suggesting potential similarities in their chemical properties and potential biological activities.
Compound Description: This novel sulfonamide derivative was synthesized and characterized for its potential antibacterial activity. []
Relevance: Like 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, this compound features a benzenesulfonamide moiety, highlighting a common structural element that could contribute to their biological activities, particularly in the context of antibacterial properties.
Compound Description: EMPA is a selective orexin 2 receptor (OX2) antagonist, shown to be effective in blocking the effects of orexin-A on the activity of dopaminergic neurons in the ventral tegmental area. [, ]
Relevance: Although structurally dissimilar to 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, EMPA shares the presence of a sulfonamide functional group, suggesting a potential link in their interaction with biological targets. Further, its role as an OX2 antagonist may provide insights into potential target receptors for 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, particularly considering the growing understanding of orexin receptor roles in sleep regulation and other physiological processes.
Compound Description: This compound is a product of PdII-mediated cyclisation and methoxycarbonylation of phenyl-substituted allenic sulfonamides. It represents an example of a pyrrolidine derivative synthesized using palladium chemistry. []
Relevance: This compound, like 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, features a p-tolylsulfonyl group (also referred to as a 4-methylphenyl)sulfonyl group), highlighting a shared structural element that could influence their chemical properties.
Compound Description: M30 is a nitro reduction metabolite of venetoclax, a B-cell lymphoma-2 inhibitor. It is formed primarily through the action of gut bacteria and represents a significant portion of the administered dose recovered in feces. []
Relevance: Both M30 and 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide feature a sulfonamide group as a key structural element. This similarity suggests potential parallels in their chemical properties and potential interactions with biological targets. Furthermore, understanding the metabolic pathways and fate of M30 could provide insights into the potential metabolism and pharmacokinetic profile of 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide.
Compound Description: DSPIN is a zwitterionic compound synthesized via the condensation of 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide with 2-hydroxy-1-naphthaldehyde. Its structure is stabilized by various noncovalent interactions, as confirmed by single-crystal X-ray diffraction analysis. []
Relevance: Both DSPIN and 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide share the sulfonamide functional group (sulfamoyl), suggesting potential similarities in their hydrogen bonding capacity and interaction with biological targets. Additionally, the use of 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide as a starting material for DSPIN highlights the potential for modifying sulfonamide drugs to create novel compounds with potentially enhanced properties.
Compound Description: These compounds are Michael cycloadducts obtained from the ring closure of N-(2-phenylethene-1-sulfonyl)-N′-monoalkyl S-methylisothioureas (2). They serve as intermediates in the synthesis of other 1,2,4-thiadiazine-1,1-dioxide derivatives. []
Relevance: While not directly containing a sulfonamide group, the synthesis of 3-methylthio-4-alkyl-5-phenyl-1,1-dioxo-5,6-dihydro-1,2,4-thiadiazines (3) involves sulfonyl derivatives as starting materials, highlighting the versatility of sulfonyl chemistry in constructing diverse heterocyclic systems. This connection indirectly relates them to 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, which also features a sulfonamide moiety as a central structural element.
Compound Description: These novel quinazolinedione derivatives were synthesized from enaminones and 6-hydrazinyl-3-phenylquinazoline-2,4(1H,3H)-dione. They were evaluated for antitumor activity against human colon carcinoma HCT116 and human hepatocellular carcinoma HEP-G2 cell lines, with some showing significant potency compared to the reference drug staurosporin. []
Relevance: While not directly containing a sulfonamide group, these compounds share the quinazoline core structure with 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide. This structural similarity suggests potential parallels in their biological activities, particularly in the context of anticancer properties.
Compound Description: These quinazolinedione derivatives were synthesized from the reaction of thiourea, urea, or guanidine derivatives with enaminones. They were also evaluated for antitumor activity against human cancer cell lines. []
Relevance: Similar to 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, these compounds contain the quinazoline core structure. This shared structural feature suggests potential overlap in their biological activities, particularly in the context of anticancer properties.
Compound Description: This series of quinazolinedione derivatives were synthesized from the reaction of N-(diaminomethylene)-4-(1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzenesulfonamide with enaminones. They were also evaluated for antitumor activity against human cancer cell lines. []
Relevance: Like 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, these compounds feature both a sulfonyl group and a quinazoline core. This shared structural motif suggests potential similarities in their biological activities and chemical properties.
Compound Description: GSK1016790 is a potent agonist for the transient receptor potential vanilloid 4 (TRPV4) ion channel. This compound causes human airway constriction by stimulating the production of cysteinyl leukotrienes. []
Relevance: While structurally dissimilar to 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, GSK1016790 also features a sulfonamide functional group. This shared chemical moiety suggests a potential link in their interaction with biological targets and highlights the broader importance of sulfonamide derivatives in drug development.
Compound Description: This newly synthesized two-photon absorbing dye exhibits strong two-photon absorption at 800 nm and upconverted fluorescence at 520 nm. In solution, APSS can transfer its energy to photosensitizers, leading to the generation of singlet oxygen under infrared excitation. This property makes APSS a promising candidate for use in photodynamic therapy. [, ]
Relevance: While not directly containing a sulfonamide group, APSS features a sulfonyl group as part of its structure. This shared structural element with 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide highlights the broader relevance of sulfonyl-containing compounds in various chemical and biological applications.
N-Phenylphthalimides
Compound Description: These compounds represent a class of anticonvulsant agents. Structure-activity relationships were explored in both mice and rats, revealing the influence of phthalimide ring substitution patterns and N-phenyl ring substituents on anticonvulsant activity. [, ]
Relevance: While not directly containing a sulfonamide group, N-phenylphthalimides, like 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, demonstrate the significance of aryl-substituted heterocyclic compounds in drug discovery and development, particularly in the context of neurological disorders.
Compound Description: Ro 04-6790 is a specific serotonin 6 (5-HT6) receptor antagonist. Studies examining its potential for enhancing cognitive function in rodent models have yielded inconsistent results. []
Relevance: While structurally dissimilar to 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, Ro 04-6790 shares the presence of a sulfonamide functional group. This commonality points to the broader significance of sulfonamide derivatives in targeting various receptors and influencing diverse biological processes.
Compound Description: SB-271046 is another specific 5-HT6 receptor antagonist investigated for its potential cognitive-enhancing effects in rodent models, with inconsistent findings. []
Relevance: Although structurally dissimilar to 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, SB-271046 also possesses a sulfonamide functional group. This shared chemical moiety suggests a potential link in their interaction with biological targets and emphasizes the broader importance of sulfonamide derivatives in drug development, particularly in targeting the central nervous system.
Compound Description: RH01652 is a potential lead compound identified through computational studies as a potential HDAC2 inhibitor. It exhibits high binding affinity for HDAC2 based on docking score and binding free energy calculations. []
Relevance: Like 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, RH01652 possesses a sulfonamide group as a key structural element. This shared functional group suggests potential parallels in their interactions with biological targets. Though their specific targets differ, the identification of RH01652 as a potential HDAC2 inhibitor highlights the broader applicability of sulfonamide-containing compounds in drug development, particularly in the context of targeting epigenetic regulators.
4-Methyl-N-pyridin-2-ylbenzenesulfonamide (3)
Compound Description: This compound serves as an intermediate in the synthesis of novel sulfonamide drugs featuring a pyrazole, pyridine-linked nucleus, designed for potential antimicrobial activity. []
Relevance: Similar to 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, this compound possesses a 4-methylbenzenesulfonamide moiety. This shared structural element suggests potential similarities in their chemical properties and possible biological activities.
Compound Description: These are novel sulfonamide drug candidates synthesized and evaluated for their antimicrobial activity. The compounds feature a pyrazole, pyridine-linked nucleus. []
Relevance: These compounds, like 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, feature a 4-methylbenzenesulfonamide moiety, suggesting a potential shared structural element that might contribute to their biological activities.
Compound Description: Glipizide is a commonly used anti-diabetic medication belonging to the sulfonylurea class of drugs. In a recent study, it was explored as an electro-active material for developing a sensor selective to samarium ions. []
Relevance: Although structurally dissimilar to 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, Glipizide highlights the broad applicability of sulfonamide-containing compounds in diverse fields beyond their traditional roles as pharmaceuticals. The shared sulfonamide moiety suggests a potential connection in their chemical properties, particularly their ability to interact with metal ions, as demonstrated by Glipizide's use in sensor development.
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide and 4-chloro-N-(2-ethyl-6-methylphenyl)benzene-sulfonamide
Compound Description: These compounds are intermediates in the synthesis of various N-substituted alkyl/aryl derivatives of 4-chlorobenzenesulfonyl chloride. []
Relevance: These compounds share the benzenesulfonamide core structure with 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide. The difference lies in the chlorine substituent on the benzene ring of the sulfonamide moiety. This structural similarity highlights the versatility of the benzenesulfonamide scaffold in generating a wide range of derivatives with potentially diverse biological activities.
Compound Description: These compounds are N-substituted alkyl/aryl derivatives synthesized from 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide and 4-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide, representing a series of benzenesulfonamide derivatives with varying substituents. []
Relevance: These compounds, like 4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide, feature a benzenesulfonamide core, showcasing the diverse structural modifications possible on this scaffold. While their specific biological activities may differ, the shared core structure suggests a potential connection in their chemical properties and potential interactions with biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.